molecular formula C28H20ClN3O5 B2908630 N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide CAS No. 330201-34-8

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide

Cat. No. B2908630
CAS RN: 330201-34-8
M. Wt: 513.93
InChI Key: AYRRXZIVXSDARM-UHFFFAOYSA-N
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Description

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide, also known as BM 212, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds, which have been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide 212 is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide 212 has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects. It has also been shown to have potent antitumor effects, with studies demonstrating its ability to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide 212 for lab experiments is its potent cytotoxic effects against cancer cell lines, which make it a valuable tool for studying the mechanisms of cancer cell death. However, its complex synthesis method and relatively high cost may limit its use in some experiments.

Future Directions

There are several potential future directions for research on N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide 212. One area of interest is its potential as a therapeutic agent for cancer, with researchers exploring its use in combination with other drugs to enhance its antitumor effects. Another area of interest is its potential as an anti-inflammatory and analgesic agent, with studies investigating its use in the treatment of conditions such as arthritis and chronic pain. Additionally, researchers may explore the use of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide 212 in other areas, such as drug delivery and imaging.

Synthesis Methods

The synthesis of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide 212 involves the reaction of 2-nitro-5-chlorobenzoyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. The resulting product is then reacted with 4-methylbenzoyl chloride to form the final compound.

Scientific Research Applications

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-chloro-2-nitrobenzamide 212 has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One area of particular interest is its potential as an anti-cancer agent, with studies showing that it has potent cytotoxic effects against a range of cancer cell lines.

properties

IUPAC Name

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClN3O5/c1-17-11-13-24(21(15-17)26(33)18-7-3-2-4-8-18)31-27(34)20-9-5-6-10-23(20)30-28(35)22-16-19(29)12-14-25(22)32(36)37/h2-16H,1H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRRXZIVXSDARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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